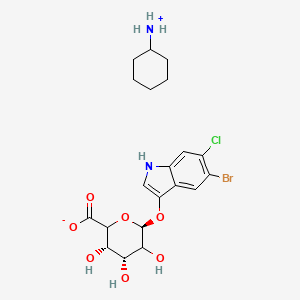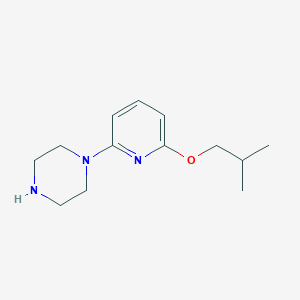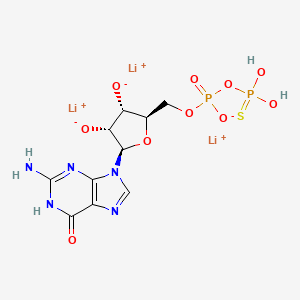
Guanosine 5'-O-(2-Thiodiphosphate), Trilithium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanosine 5’-O-(2-Thiodiphosphate), Trilithium Salt is a non-hydrolyzable analog of guanosine diphosphate (GDP). This compound is known for its ability to competitively inhibit G-protein activation by guanosine triphosphate (GTP) and GTP analogs. It is commonly used in biochemical research to study G-protein-coupled receptor (GPCR) signaling pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine 5’-O-(2-Thiodiphosphate), Trilithium Salt involves the thiolation of guanosine diphosphate (GDP). The reaction typically requires the use of thiophosphoryl chloride (PSCl3) as the thiolation reagent. The reaction is carried out in anhydrous conditions to prevent hydrolysis of the thiophosphoryl chloride. The product is then purified using chromatographic techniques to obtain the trilithium salt form .
Industrial Production Methods
Industrial production of Guanosine 5’-O-(2-Thiodiphosphate), Trilithium Salt follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is typically produced in bulk and stored under desiccated conditions to maintain stability .
Analyse Des Réactions Chimiques
Types of Reactions
Guanosine 5’-O-(2-Thiodiphosphate), Trilithium Salt primarily undergoes substitution reactions due to the presence of the thiophosphate group. It does not readily undergo oxidation or reduction reactions under normal laboratory conditions .
Common Reagents and Conditions
The compound is stable under a variety of conditions but is typically handled under anhydrous conditions to prevent hydrolysis. Common reagents used in reactions with this compound include nucleophiles such as amines and thiols .
Major Products Formed
The major products formed from reactions involving Guanosine 5’-O-(2-Thiodiphosphate), Trilithium Salt are typically thiophosphate derivatives. These products are often used in further biochemical assays to study enzyme interactions and signaling pathways .
Applications De Recherche Scientifique
Guanosine 5’-O-(2-Thiodiphosphate), Trilithium Salt has a wide range of applications in scientific research:
Chemistry: Used as a non-hydrolyzable analog of GDP in studies of enzyme kinetics and reaction mechanisms.
Biology: Employed in the study of GPCR signaling pathways and G-protein activation.
Medicine: Investigated for its potential role in modulating signaling pathways involved in various diseases.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mécanisme D'action
Guanosine 5’-O-(2-Thiodiphosphate), Trilithium Salt exerts its effects by competitively inhibiting the activation of G-proteins by GTP. It binds to the G-protein in place of GTP, preventing the activation of downstream signaling pathways. This inhibition is useful in studying the role of G-proteins in various cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Guanosine 5’-triphosphate sodium salt hydrate
- Guanosine 5’-[γ-thio]triphosphate tetralithium salt
- Guanosine 5’-[β-thio]diphosphate trilithium salt
- Adenosine 5’-triphosphate magnesium salt
- Adenosine 5’-triphosphate disodium salt hydrate
Uniqueness
Guanosine 5’-O-(2-Thiodiphosphate), Trilithium Salt is unique due to its non-hydrolyzable nature, which makes it an ideal tool for studying G-protein activation without the interference of hydrolysis. This property sets it apart from other similar compounds that may be hydrolyzed under experimental conditions .
Propriétés
Formule moléculaire |
C10H12Li3N5O10P2S |
|---|---|
Poids moléculaire |
477.1 g/mol |
Nom IUPAC |
trilithium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dioxidooxolan-2-yl]methyl dihydroxyphosphinothioyl phosphate |
InChI |
InChI=1S/C10H13N5O10P2S.3Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(24-9)1-23-26(19,20)25-27(21,22)28;;;/h2-3,5-6,9H,1H2,(H,19,20)(H2,21,22,28)(H3,11,13,14,18);;;/q-2;3*+1/p-1/t3-,5-,6-,9-;;;/m1.../s1 |
Clé InChI |
OXUJLYXQOJUDEY-CYCLDIHTSA-M |
SMILES isomérique |
[Li+].[Li+].[Li+].C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=S)(O)O)[O-])[O-])N=C(NC2=O)N |
SMILES canonique |
[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=S)(O)O)[O-])[O-])N=C(NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzaldehyde](/img/structure/B13728253.png)
![7H-Imidazo[1,5-A]imidazol-2-amine](/img/structure/B13728257.png)
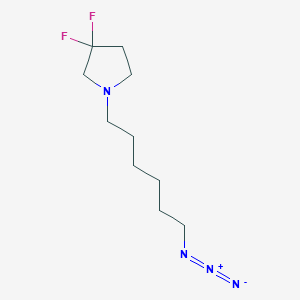
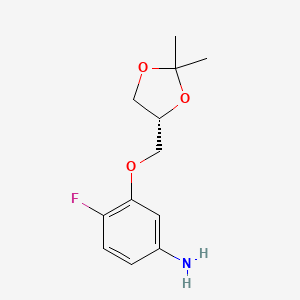


![1-hydroxy-2,6-dimethoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyxanthen-9-one](/img/structure/B13728291.png)
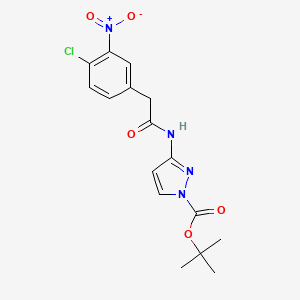

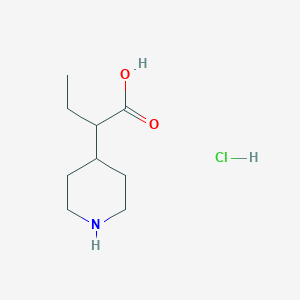
![tert-Butyl 4-[(2R)-2-(methoxycarbonyl)-4-oxo-1,3-oxazolidin-3-yl]piperidine-1-carboxylate](/img/structure/B13728315.png)
